5-Hydroxy-2-methylbenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 5-Hydroxy-2-methylbenzaldehyde and its derivatives involves multiple approaches. Notably, Inagaki et al. (2003) developed a short synthesis of tert-butyl-hydroxylated 3,5-di-tert-butyl-4-hydroxybenzaldehyde using the HBr-DMSO system as an effective oxidant. This method provides an overall yield of 45% for the entire four-step process from 2-tert-butyl-p-cresol and accomplishes the synthesis of a major metabolite of the antiarthritic drug candidate S-2474 (Inagaki, Matsumoto, & Tsuri, 2003). Additionally, Ülküseven et al. (2008) explored the chelate structures of 5-(H/Br)-2-hydroxybenzaldehyde-4-allyl-thiosemicarbazones with nickel and ruthenium complexes, providing insights into the synthesis and structural characterizations of these complexes (Ülküseven, Bal-Demirci, Akkurt, Yalcin, & Büyükgüngör, 2008).
Molecular Structure Analysis
Buravlev and Shevchenko (2019) synthesized a series of N- and O-containing derivatives based on 2-hydroxy-3-isobornyl-5-methylbenzaldehyde and performed a comparative evaluation of their antioxidant activity, highlighting the impact of substituent structure on the compound's properties (Buravlev & Shevchenko, 2019).
Chemical Reactions and Properties
A novel synthesis approach by Dubost et al. (2011) involves the synthesis of substituted 2-bromobenzaldehydes from benzaldehydes using a selective palladium-catalyzed ortho-bromination. This method highlights the chemical reactivity and potential modifications of benzaldehyde derivatives (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).
Physical Properties Analysis
The physical properties of 5-Hydroxy-2-methylbenzaldehyde derivatives are significantly influenced by their molecular structure. For instance, the antioxidant and membrane-protective properties towards mammalian red blood cells were examined by Buravlev and Shevchenko (2019), demonstrating how structural modifications can enhance biological activity (Buravlev & Shevchenko, 2019).
Chemical Properties Analysis
The chemical properties of 5-Hydroxy-2-methylbenzaldehyde and its derivatives are complex and varied. The study by Li et al. (2014) on the N-methylation of N-2-hydroxybenzaldehyde acylhydrazones with methyl iodide provides insight into the chemospecific synthesis and potential for selective chemical modifications without concurrent side reactions (Li, Wu, Zhang, Huang, Qiu, Zhou, & Jin, 2014).
Scientific Research Applications
Chemical Ecology : 2-Hydroxy-6-methylbenzaldehyde, a compound related to 5-Hydroxy-2-methylbenzaldehyde, is used in the study of astigmatid mites, functioning as alarm and sex pheromones. Its synthesis is important for developing practical applications of these pheromones (Noguchi, Mori, Kuwahara, & Sato, 1997).
Fluorescent pH Sensor : A probe derived from a similar compound, 2-hydroxy-5-methylbenzaldehyde, acts as a highly selective fluorescent pH sensor, useful for studying biological organelles (Saha, Dhara, Chattopadhyay et al., 2011).
Electrochemical Behavior : The electrochemical behavior of polymers functionalized with 2-hydroxy-5-methylbenzaldehyde has been studied, with applications in electrochemistry (Hasdemir, Deletioglu, Solak, & Sarı, 2011).
Pharmaceutical Synthesis : The compound has been used in the synthesis of a new chemical entity designed by Novartis Pharmaceuticals for treating hyperproliferative and inflammatory disorders and cancer (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997).
Model Studies for Radical Copper Oxidases : Studies have been conducted on complexes involving 2-hydroxy-5-methyl-3-methylsulfanylbenzaldehyde and related compounds, serving as models for radical copper oxidases (Halcrow, Chia, Liu, McInnes, Yellowlees, Mabbs, Scowen, Mcpartlin, & Davies, 1999).
Nonlinear Optical Material : The molecule has been investigated for its potential as a nonlinear optical material, with applications in photonics and optoelectronics (Jayareshmi, Robert, & Aruldhas, 2021).
Antitumor Activities : Its derivatives have been studied for their DNA binding, cleavage, and antitumor activities, highlighting its potential in cancer research (Hussein, Guan, Haque, Ahamed, & Majid, 2015).
Upgrading Bioethanol : It's involved in reactions for upgrading bioethanol to value-added chemicals, demonstrating its significance in sustainable chemistry (Moteki, Rowley, & Flaherty, 2016).
Safety And Hazards
properties
IUPAC Name |
5-hydroxy-2-methylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-8(10)4-7(6)5-9/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QONBQACIGSEEDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-2-methylbenzaldehyde | |
CAS RN |
23942-00-9 | |
Record name | 5-hydroxy-2-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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